(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

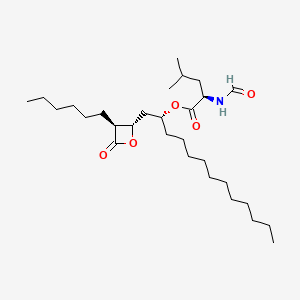

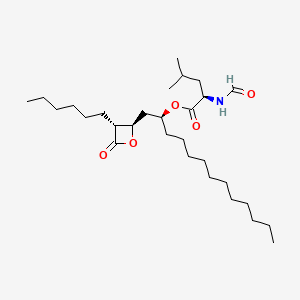

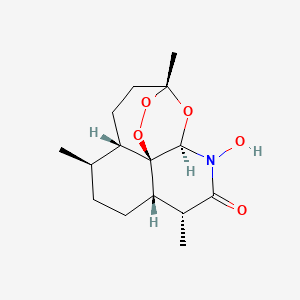

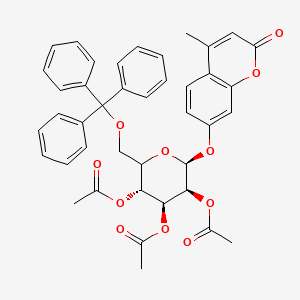

Novel synthesis routes for related ferrocenyl compounds involve esterification, substitution reactions, and lithiation processes. For example, Zhang et al. (2005) synthesized N,N-dimethyl-1-ferrocenylethylamine hydrochloride through esterification, followed by substitution with HN(CH3)2, demonstrating the compound's structural elucidation by X-ray analysis (Zhang et al., 2005). Song et al. (1999) explored the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, showing the versatility of ferrocene derivatives in synthesis (Song et al., 1999).

Molecular Structure Analysis

The crystal structure analysis plays a crucial role in understanding the molecular geometry and electronic properties of ferrocenyl compounds. The work by Beyer et al. (2002) on dipolar 1,2-N,N-dimethylaminomethylferrocenylsilanes highlights the importance of structural determination in revealing electronic coupling within molecules (Beyer et al., 2002).

Chemical Reactions and Properties

Ferrocenyl compounds participate in a variety of chemical reactions, including cyclopalladation and coordination with other metals, demonstrating their utility in organometallic chemistry. Lopez et al. (1996) investigated the diastereoselective cyclopalladation of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine, providing insights into the reactivity of ferrocene-containing ligands (Lopez et al., 1996).

Physical Properties Analysis

The physical properties of ferrocenyl compounds, such as solubility and redox behavior, are influenced by their structural characteristics. Salmon and Jutzi (2001) described the electrochemical properties of water-soluble ferrocenyl compounds, highlighting the impact of ferrocene's redox activity on their applications (Salmon & Jutzi, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and catalytic activity, are pivotal in the application of ferrocenyl compounds in synthesis and catalysis. Hayashi et al. (1980) prepared chiral ferrocenylphosphines, demonstrating their application in asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Lithiation and Formation of Ferrocenes : (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE is utilized in the lithiation process of N-Boc-protected ferrocenylalkylamines, leading to the formation of unsymmetrical 1,1'-disubstituted ferrocenes. This demonstrates its role in the synthesis of diverse ferrocene derivatives (Chong & Hegedus, 2004).

Asymmetric Synthesis and Catalysis : The compound is pivotal in the preparation of chiral ferrocenylphosphines, which serve as ligands in transition metal complex-catalyzed asymmetric reactions. This highlights its application in creating enantiomerically pure products (Hayashi et al., 1980).

Crystallography and Molecular Structure

X-Ray Diffraction Studies : The compound's derivative, N, N-dimethyl-1-ferrocenylethylaminehydrochloride, was studied using X-ray analysis. This research contributes to our understanding of molecular structures and stereochemistry in organometallic chemistry (Zhang, Zhou, & Yu, 2005).

Synthesis of Optically Active Compounds : It is used in synthesizing cyclopalladated compounds with ferrocenyl units, with their absolute configuration determined by X-ray diffraction. This application is crucial for developing optically active organometallic compounds (López et al., 1996).

Catalysis and Reactivity

- Catalytic Activity : A class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE, shows catalytic activity towards asymmetric cyclopropanation, providing high enantioselectivity. This use underscores its role in catalysis and asymmetric synthesis (Song et al., 1999).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, areas for further research, and implications for various fields like medicine, industry, or environmental science.

For a specific compound like “(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library or similar resources, they might be able to help you find more specific information. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, following all safety protocols.

Eigenschaften

CAS-Nummer |

31886-57-4 |

|---|---|

Produktname |

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE |

Molekularformel |

C14H19FeN 10* |

Molekulargewicht |

257.15 |

Synonyme |

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)